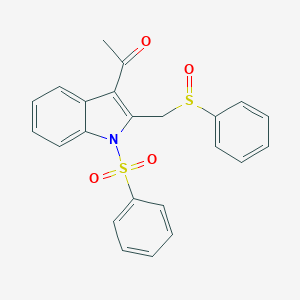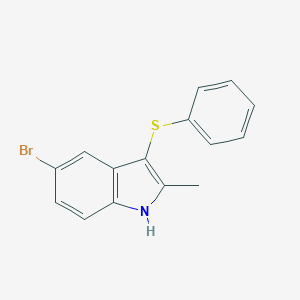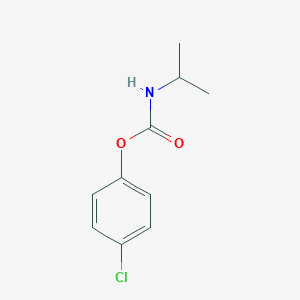![molecular formula C20H19N3O B287942 (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B287942.png)
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. 2.1]octan-3-one.
Wirkmechanismus
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one inhibits (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-oneβ by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-oneβ by (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one has been shown to have various biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce inflammation, and promote neuroprotection. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one has several advantages for lab experiments. It is a highly selective inhibitor of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-oneβ, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. It is also relatively stable and easy to synthesize.
However, (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one. One direction is the development of more potent and selective inhibitors of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-oneβ. Another direction is the investigation of the potential therapeutic applications of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one in various diseases, including Alzheimer's disease, diabetes, and cancer. Additionally, the development of new methods for the synthesis and delivery of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one could expand its potential applications in scientific research.
Synthesemethoden
The synthesis of (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one involves the reaction of 2,6-dimethylpyridine-3,5-dicarbaldehyde and 8-azabicyclo[3.2.1]oct-3-ene in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β ((4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-oneβ), a key enzyme involved in the regulation of various cellular processes, including glucose metabolism, cell proliferation, and apoptosis. (4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-oneβ has also been implicated in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
Produktname |
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(4Z)-8-methyl-2,4-bis(pyridin-2-ylmethylidene)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H19N3O/c1-23-18-8-9-19(23)17(13-15-7-3-5-11-22-15)20(24)16(18)12-14-6-2-4-10-21-14/h2-7,10-13,18-19H,8-9H2,1H3/b16-12-,17-13? |
InChI-Schlüssel |
JMGRVFAALAEULJ-NAOGOUFXSA-N |
Isomerische SMILES |
CN1C2CCC1/C(=C/C3=CC=CC=N3)/C(=O)C2=CC4=CC=CC=N4 |
SMILES |
CN1C2CCC1C(=CC3=CC=CC=N3)C(=O)C2=CC4=CC=CC=N4 |
Kanonische SMILES |
CN1C2CCC1C(=CC3=CC=CC=N3)C(=O)C2=CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B287859.png)
![(5E)-5-[(4-bromophenyl)-phenylmethylidene]-2-[3-[[(5E)-5-[(4-bromophenyl)-phenylmethylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B287860.png)
![1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B287861.png)
![2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
![2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B287865.png)
![6-chloro[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B287868.png)
![6-(4-bromophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287869.png)
![2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B287872.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B287874.png)
![diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate](/img/structure/B287875.png)
![phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone](/img/structure/B287876.png)


